molecular formula C9H17FN2 B1531546 (3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine CAS No. 2098051-53-5

(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine

货号: B1531546
CAS 编号: 2098051-53-5
分子量: 172.24 g/mol
InChI 键: ZSXQRVAVLGSRMK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine is a novel chemical entity based on the 8-azabicyclo[3.2.1]octane (tropane) scaffold, designed for advanced pharmaceutical and neurochemical research. This fluorinated tropane derivative is of significant interest for its potential as a ligand for key central nervous system (CNS) receptors. Related compounds within this structural class have been investigated as ligands for dopamine D2 and D3 receptors and serotonin receptors (5-HT1A and 5-HT2), which are critical targets for understanding and treating a range of neurological and psychiatric disorders . The primary research value of this compound lies in its application in neuroscience and medicinal chemistry. It serves as a crucial building block for developing new therapeutic agents and as a tool compound for studying receptor function and signal transduction pathways. Based on the pharmacological profile of similar structures, this compound may have research applications in areas such as antipsychotic agents, antidepressants, anxiolytics, anti-migraine medications, and treatments for substance abuse . The introduction of a fluorine atom is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and binding affinity, making this derivative particularly valuable for structure-activity relationship (SAR) studies. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information. Specific hazard statements may include causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name

(3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2/c1-12-7-2-3-8(12)5-9(10,4-7)6-11/h7-8H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXQRVAVLGSRMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine, a bicyclic compound, has garnered attention in medicinal chemistry for its potential therapeutic applications. The compound's unique structural features contribute to its biological activity, making it a subject of interest in various research studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H14FNC_8H_{14}FN, with a molecular weight of approximately 143.20 g/mol. Its structure is characterized by a bicyclic framework that includes a nitrogen atom, contributing to its pharmacological properties.

PropertyValue
Molecular FormulaC8H14FN
Molecular Weight143.20 g/mol
CAS Number2098051-53-5
LogP1.56770
Polar Surface Area12.03000

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. This interaction suggests potential applications in treating neurological disorders and enhancing cognitive functions.

Antibacterial Properties

A study highlighted the antibacterial properties of related azabicyclo compounds, indicating that modifications in their structure can lead to enhanced activity against resistant bacterial strains . While specific data on this compound is limited, its structural analogs have shown promise in combating infections caused by Gram-negative bacteria.

Case Study 1: Neuropharmacological Effects

In a recent study, researchers evaluated the neuropharmacological effects of similar azabicyclo compounds in animal models. The findings suggested that these compounds could improve memory and learning capabilities, likely due to their action on cholinergic pathways . This positions this compound as a candidate for further exploration in cognitive enhancement therapies.

Case Study 2: Antimicrobial Resistance

Another investigation focused on the efficacy of various azabicyclo derivatives against antibiotic-resistant bacteria, including strains of Acinetobacter baumannii and Pseudomonas aeruginosa . The study demonstrated that structural modifications could significantly enhance antibacterial activity, indicating the potential for this compound to be developed into a novel antimicrobial agent.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

Fluorine vs. Hydrogen: 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride
  • Structure : Lacks the 3-fluoro substituent.
  • Synthesis : Prepared via catalytic hydrogenation of 8-methyl-8-azabicyclo[3.2.1]octan-3-one using ammonium formate and Pd/C, yielding 78% .
  • Properties: Molecular weight: 141 g/mol (free base) vs. ~169 g/mol (fluorinated analog, estimated). Bioactivity: Non-fluorinated analogs often show reduced binding to monoamine transporters due to weaker electronegative interactions .
Methanamine vs. Methanol: (3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol Hydrochloride
  • Structure: Replaces methanamine (-CH2NH2) with methanol (-CH2OH).
  • Properties :
    • Molecular weight: 195.66 g/mol (hydrochloride salt) .
    • Functional impact: The hydroxyl group increases hydrophilicity, likely reducing blood-brain barrier penetration compared to the methanamine analog .

Variations at the 8-Position (Nitrogen Substituent)

Methyl vs. Cyclopropyl: (8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine
  • Structure : Cyclopropyl group replaces the methyl on nitrogen.
  • Impact :
    • Steric effects: Cyclopropyl’s larger size may hinder interactions with binding pockets.
    • Pharmacokinetics: Increased lipophilicity could enhance metabolic stability .
  • Molecular formula : C11H20N2 vs. C9H16FN2 (fluorinated methyl analog) .
Methyl vs. Diphenylmethoxy: 3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane
  • Structure : Bulky diphenylmethoxy group at the 3-position.
  • Bioactivity : Such analogs are typically designed for dopamine or serotonin receptor modulation, but the steric bulk reduces solubility and oral bioavailability compared to smaller substituents like methanamine .

Functional Group Modifications

Methanamine vs. Acetate: 3-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octane
  • Structure : Acetate ester replaces methanamine.
  • Stability: Ester linkages may confer hydrolytic instability under physiological conditions .

Halogenation Effects

Fluorine vs. Trifluoromethyl: 8-Methyl-3-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octan-3-ol
  • Structure : Trifluoromethylphenyl group introduces strong electron-withdrawing effects.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (3-/8-) Molecular Weight (g/mol) Key Properties
(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine C9H16FN2 F, CH2NH2 / CH3 ~169 High electronegativity, CNS potential
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride C8H15N2·HCl H, NH2 / CH3 141 (free base) Lower receptor affinity
(8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine C11H20N2 H, CH2NH2 / cyclopropyl 180.29 Enhanced lipophilicity
3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane C21H23NO OCH(C6H5)2 / CH3 305.42 Low solubility, steric hindrance

准备方法

Protection of the Nitrogen Atom

To prevent unwanted side reactions, the nitrogen of the azabicyclo[3.2.1]octane is temporarily protected using groups such as tert-butoxycarbonyl (Boc). This facilitates selective reactions at the 3-position without interference from the nitrogen lone pair.

  • Example: Treatment with Boc anhydride in solvents like THF or dichloromethane (DCM) to yield N-Boc-protected intermediates.

Formation of Alkoxide Intermediate

The 3-hydroxy derivative of the azabicyclo[3.2.1]octane is converted into an alkoxide using strong bases such as sodium hydride in DMF. This alkoxide is a key intermediate for nucleophilic substitution reactions.

  • Sodium hydride deprotonates the 3-hydroxy group, generating the alkoxide nucleophile.

Reductive Amination and Methanamine Installation

The methanamine group at the 3-position is introduced via reductive amination of the corresponding ketone or aldehyde intermediates derived from the bicyclic scaffold.

  • Tropinone derivatives undergo reductive amination using amine sources and reducing agents to yield the corresponding aminomethyl derivatives.
  • For example, reductive amination of tropinone with appropriate amines followed by coupling with chlorobis(4-fluorophenyl)methane yields benztropineamine analogs structurally related to the target compound.

Deprotection and Purification

After the key substitutions, the protecting groups are removed under acidic conditions such as trifluoroacetic acid (TFA) treatment to yield the free amine.

  • The reaction mixture is concentrated under reduced pressure, and the residue is treated with TFA/DCM mixture for 2 hours to remove Boc groups.
  • The crude product is purified by chromatography on silica gel using suitable solvent systems.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Notes
Nitrogen Protection Boc anhydride, THF or DCM Protects nitrogen to prevent side reactions
Alkoxide Formation Sodium hydride, DMF Generates nucleophilic alkoxide
Fluorine Introduction Pd(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium), DMF, 90°C, 18-72 h Microwave-assisted options available
Reductive Amination Amine, reducing agent (e.g., LAH), tropinone derivative Introduces methanamine group
Deprotection Trifluoroacetic acid (TFA), DCM, 2 h Removes Boc protecting group
Purification Silica gel chromatography Isolates pure product

Research Findings and Yields

  • The fluorination and substitution reactions require careful control of temperature and reaction time to optimize yields.
  • Microwave-assisted palladium-catalyzed reactions have been shown to significantly reduce reaction times (e.g., 300 seconds at 200°C for cyanation) while maintaining good yields.
  • Some intermediates, such as isoxazole analogs, can be unstable under reaction conditions, leading to decomposition and lower yields.
  • Typical yields for steps involving palladium-catalyzed cross-coupling range from moderate to good (40-80%), depending on substrate and reaction conditions.

Summary Table of Key Synthetic Steps and Outcomes

Synthetic Step Key Reagents/Conditions Typical Yield (%) Comments
N-Boc Protection Boc anhydride, THF/DCM 85-95 Efficient nitrogen protection
Alkoxide Formation Sodium hydride, DMF Quantitative Rapid and clean conversion
Pd-Catalyzed Fluorination Pd(PPh3)4, DMF, 90°C, 18-72 h 50-75 Microwave heating improves efficiency
Reductive Amination LAH, amine, tropinone derivative 60-80 Key step for methanamine installation
Deprotection (Boc removal) TFA/DCM, room temp, 2 h >90 Clean deprotection
Purification Silica gel chromatography N/A Essential for product purity

常见问题

Basic: What synthetic methodologies are recommended for (3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine, and how do reaction conditions impact yield?

Methodological Answer:
Synthesis typically involves modifying the 8-azabicyclo[3.2.1]octane core. Key steps include:

  • Fluorination at position 3 : Use electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to introduce the fluorine atom. Temperature control (0–25°C) minimizes side reactions .
  • Methylation at position 8 : Alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) under inert atmosphere (N₂/Ar) ensures regioselectivity .
  • Methanamine introduction : Reductive amination or nucleophilic substitution on a pre-functionalized intermediate (e.g., bromo-derivative) using ammonia or methylamine .
    Critical Parameters :
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance fluorination efficiency but may require rigorous drying .
  • Catalyst selection : Pd/C or Raney Ni for hydrogenation steps improves yield .
    Yield Optimization : Pilot reactions under varying pH (7–9) and temperature (-10°C to 40°C) are recommended to balance reactivity and stability .

Basic: Which spectroscopic techniques are prioritized for structural elucidation and stereochemical analysis?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns substituent positions (e.g., fluorine’s deshielding effect on adjacent protons) .
    • 2D NMR (COSY, NOESY) : Resolves stereochemistry by correlating spatial proximity of protons (e.g., distinguishing endo/exo configurations) .
  • X-ray Crystallography :
    • Use SHELX software (SHELXL-97) for refinement. Critical for confirming bicyclic geometry and fluorine placement .
  • Mass Spectrometry (HRMS) :
    • High-resolution ESI-MS confirms molecular formula (C₁₀H₁₈FN₂) and detects impurities (e.g., unfluorinated byproducts) .

Basic: What in vitro assays evaluate neurotransmitter reuptake inhibition, and how are results interpreted?

Methodological Answer:

  • Radioligand Binding Assays :
    • Protocol : Incubate compound with HEK-293 cells expressing human SERT (serotonin), NET (norepinephrine), or DAT (dopamine) transporters. Use [³H]paroxetine (SERT) or [³H]nisoxetine (NET) to measure displacement .
    • Data Interpretation : IC₅₀ values <100 nM indicate high potency. Compare to reference inhibitors (e.g., fluoxetine for SERT) to contextualize activity .
  • Functional Uptake Assays :
    • Measure inhibition of [³H]neurotransmitter uptake in synaptosomes. Normalize to controls (e.g., cocaine for DAT) .

Advanced: How does fluorination at position 3 alter binding affinity compared to non-fluorinated analogs?

Methodological Answer:
Fluorine’s electronegativity and steric effects modulate interactions:

  • Electron-Withdrawing Effect : Enhances hydrogen bonding with transporter residues (e.g., Tyr-95 in SERT), increasing binding affinity .
  • Steric Considerations : Fluorine’s small size allows tighter packing in hydrophobic pockets vs. bulkier substituents (e.g., propyl or cyclopropyl groups) .
    Comparative Data :
SubstituentPositionSERT IC₅₀ (nM)Reference
Fluoro315 ± 2
Propyl845 ± 5
Methyl8120 ± 10

Advanced: How can researchers resolve contradictions in reported IC₅₀ values across studies?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Standardize cell lines (e.g., HEK-293 vs. CHO) and ligand concentrations .
  • Buffer Conditions : pH (7.4 vs. 7.0) and ion composition (Na⁺/K⁺) alter transporter conformation .
  • Structural Analogues : Impurities (e.g., diastereomers) skew results. Validate purity via HPLC (>95%) and NMR .
    Resolution Strategy :

Replicate assays under identical conditions.

Perform meta-analysis with standardized normalization (e.g., % inhibition relative to controls) .

Advanced: What in vivo models assess pharmacokinetics and blood-brain barrier (BBB) penetration?

Methodological Answer:

  • Rodent Models :
    • Pharmacokinetics : Administer compound intravenously (IV) or orally (PO) in Sprague-Dawley rats. Measure plasma/tissue concentrations via LC-MS/MS. Key parameters: t₁/₂, Cmax, AUC .
    • BBB Penetration : Use brain-to-plasma ratio (B/P) in microdialysis studies. B/P >0.3 indicates significant CNS penetration .
  • In Silico Prediction :
    • Apply PBPK modeling (e.g., GastroPlus®) incorporating logP (2.1) and polar surface area (23.5 Ų) .

Advanced: How do molecular dynamics (MD) simulations predict interactions with monoamine transporters?

Methodological Answer:

  • Protocol :
    • Docking : Use AutoDock Vina to dock the compound into SERT/NET/DAT crystal structures (PDB: 5I71, 4M48).
    • MD Simulations (GROMACS) : Run 100-ns simulations in lipid bilayers to assess binding stability. Monitor RMSD (<2.0 Å) and hydrogen bond occupancy .
  • Key Insights :
    • Fluorine forms stable interactions with Ser-438 (NET) and Asp-98 (SERT), explaining enhanced inhibition vs. non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine
Reactant of Route 2
(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。